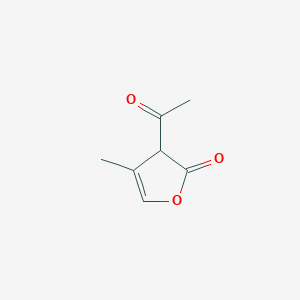

2(3H)-Furanone,3-acetyl-4-methyl-

Description

2(3H)-Furanone,3-acetyl-4-methyl- is a substituted furanone derivative characterized by a γ-lactone (furanone) core with an acetyl group at position 3 and a methyl group at position 2. Furanones are heterocyclic compounds with a five-membered ring containing one oxygen atom and a ketone group. The acetyl and methyl substituents in this compound likely influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-acetyl-4-methyl-3H-furan-2-one |

InChI |

InChI=1S/C7H8O3/c1-4-3-10-7(9)6(4)5(2)8/h3,6H,1-2H3 |

InChI Key |

FWNLDWJYMDLNHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=O)C1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Formation of 3,4-acetyl butyryl | Starting from propionaldehyde, synthesize 3,4-acetyl butyryl | Propionaldehyde ketone as starting material | Intermediate for bromination |

| 2. Bromination | Bromine (from sodium bromide, potassium bromide, or lithium bromide), strong acid (70-98% sulfuric acid), and oxidant (hydrogen peroxide 20-35%) in mixed water-organic solvent (chloroform preferred) at 10-60°C, 12-24 hours | Molar ratio bromide:acid:oxidant:3,4-acetyl butyryl = 1.5-2.5 : 1.5-2.5 : 1.5-2.5 : 1; solvent mass ratio (organic solvent A:water:3,4-acetyl butyryl) = 1-2 : 1-2 : 1 | Formation of bromo-3,4-acetyl butyryl intermediate, yield 70-90% |

| 3. Cyclization | Addition of cyclization catalyst (vitamin E polyethanediol succinate or methoxylated vitamin E polyethylene glycol succinate), water; gradual warming, removal of organic solvent, reflux 8-16 hours; pH adjustment to 4-7 with sodium hydroxide solution | Catalyst mass ratio to water and 3,4-acetyl butyryl = 0.01-0.05 : 24-36 : 1 | Cyclization to furanone ring, yield 50-60%, purity >98% |

| 4. Purification | Concentration under reduced pressure, addition of organic solvent B (ethyl acetate or similar), filtration to recover bromide salts, crystallization and recrystallization | Organic solvent B options: chloroform, methylene chloride, methyl acetate, ethyl acetate, propyl acetate, isopropyl acetate, butyl acetate | Final product isolation with high purity |

Reaction Mechanism Insights

- Bromination Step: The bromination occurs via substitution on the 3,4-acetyl butyryl intermediate, facilitated by the presence of strong acid and oxidant in a biphasic solvent system. The use of water dissolves bromide salts and hydrogen bromide generated, while the organic solvent dissolves bromine, preventing its escape and ensuring controlled reaction conditions.

- Cyclization Step: The cyclization catalyst, a vitamin E derivative, accelerates ring closure by promoting intramolecular nucleophilic attack, improving yield by approximately 10% and minimizing hydrogen bromide loss.

- Recycling: Bromide salts are recovered and recycled, enhancing process sustainability.

Optimized Conditions Summary

| Parameter | Range | Preferred Value |

|---|---|---|

| Temperature (bromination) | 10-60 °C | 20 °C |

| Reaction time (bromination) | 12-24 h | 16 h |

| Organic solvent A | Chloroform, methylene chloride, ethyl acetate, butyl acetate | Chloroform |

| Mass ratio (organic solvent A : water : 3,4-acetyl butyryl) | 1-2 : 1-2 : 1 | 1.5 : 1.5 : 1 |

| Oxidant | Hydrogen peroxide, sodium hypochlorite, others | Hydrogen peroxide (30 wt%) |

| Cyclization catalyst | Vitamin E polyethanediol succinate or methoxylated derivative | Methoxylated vitamin E polyethylene glycol succinate |

| Cyclization catalyst : water : 3,4-acetyl butyryl mass ratio | 0.01-0.05 : 24-36 : 1 | 0.03 : 30 : 1 |

| pH adjustment (cyclization) | 4-7 | 5-6 |

| Temperature (cyclization reflux) | 60-100 °C | 100 °C |

| Reaction time (cyclization) | 8-16 h | 12 h |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Bromination-Cyclization (Patent CN108047175B) | 3,4-acetyl butyryl (from propionaldehyde) | Sodium bromide, sulfuric acid, hydrogen peroxide, vitamin E catalyst | 10-60 °C bromination, 8-16 h reflux cyclization, pH 4-7 | 50-90% per step | >98% | Industrially scalable, bromide recycling |

| Perkin Condensation (Literature) | Substituted aldehydes, acylpropionic acids | Sodium acetate, acetic anhydride | Reflux, cyclodehydration | Moderate | High | For substituted furanones, not direct for target |

| One-Pot Hetarylaminomethylidene Synthesis | Various heteroaryl aldehydes | Amines, acid catalysts | Mild, one-pot | Variable | Not specified | Specialized derivatives synthesis |

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone,3-acetyl-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include carboxylic acids, dihydrofuranones, and various substituted furanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

2(3H)-Furanone derivatives exhibit interesting chemical properties that enable their use in synthetic chemistry. The compound can undergo several reactions:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The acetyl group can be reduced to an alcohol.

- Substitution : Functional groups such as halides or amines can replace the hydroxy group.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These transformations allow for the synthesis of complex organic molecules, which is crucial in various research settings.

Chemistry

In synthetic organic chemistry, 2(3H)-Furanone, 3-acetyl-4-methyl- serves as an important intermediate. Its ability to participate in diverse chemical reactions makes it useful for creating more complex structures required in research and development.

Biology

The compound has been utilized in biological studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural characteristics allow researchers to explore its interactions within biological systems, potentially leading to new insights into metabolic processes.

Medicine

Research indicates that 2(3H)-Furanone, 3-acetyl-4-methyl- may possess therapeutic properties. Studies have suggested its potential as an anti-inflammatory and anti-cancer agent. For instance, derivatives of furanone compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, without significantly affecting COX-1, thus reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

In the industrial sector, 2(3H)-Furanone, 3-acetyl-4-methyl- is employed in the production of pharmaceuticals and agrochemicals. Its utility in synthesizing fine chemicals contributes to the development of various products ranging from flavoring agents to active pharmaceutical ingredients (APIs).

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Properties

A study investigated the efficacy of furanone derivatives as selective COX-2 inhibitors. It was found that certain derivatives showed significant inhibition of COX-2 activity while sparing COX-1, suggesting a lower risk of gastrointestinal complications compared to traditional NSAIDs. This opens avenues for developing safer anti-inflammatory medications .

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, researchers have utilized 2(3H)-Furanone, 3-acetyl-4-methyl- as a building block for synthesizing more complex structures. For example, through oxidation and substitution reactions, various derivatives were synthesized that exhibited unique biological activities, showcasing the compound's versatility.

Mechanism of Action

The mechanism by which 2(3H)-Furanone,3-acetyl-4-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to antimicrobial or antifungal activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts cellular processes in microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of furanone derivatives arises from variations in substituent type, position, and ring saturation. Key analogs include:

*Estimated based on structural analogs.

Physicochemical Properties

- Reactivity: The acetyl group in 3-acetyl-4-methyl-2(3H)-furanone enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions compared to methyl- or hydroxy-substituted analogs (e.g., dihydro-3-methyl-2(3H)-furanone) .

- Volatility: Saturated analogs (e.g., dihydro derivatives) exhibit lower volatility due to reduced ring strain, while unsaturated furanones (e.g., 2(5H)-furanone) are more abundant in atmospheric aerosols .

- Solubility: Polar substituents like hydroxyl groups (e.g., 4-hydroxy-3-methyl-2(5H)-furanone) increase water solubility, whereas acetyl and alkyl groups enhance lipophilicity .

Environmental and Industrial Relevance

- Atmospheric Presence: Unsaturated furanones like 2(5H)-furanone are detected in urban aerosols, with isomer ratios (e.g., 2(5H) vs. 2(3H)) influenced by oxidative stability .

- Synthetic Utility: The synthesis of substituted furanones often involves condensation or cyclization reactions, as seen in the preparation of 4-[(4-methylthio)phenyl]-3-phenyl-2(5H)-furanone via intermolecular condensation .

Key Research Findings

- Bioactivity: 3-Acetyl-substituted furanones are implicated in antioxidant and anti-inflammatory pathways, with structural analogs showing COX-2 inhibition .

- Environmental Impact: The persistence of furanones in aerosols suggests a role in secondary organic aerosol formation, particularly from aromatic precursor oxidation .

- Synthetic Challenges: Introducing acetyl groups to the furanone ring requires precise control to avoid side reactions, as demonstrated in multi-step syntheses involving acetylation agents .

Biological Activity

2(3H)-Furanone, 3-acetyl-4-methyl- is a compound belonging to the furanone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

2(3H)-Furanone, 3-acetyl-4-methyl- is characterized by a furan ring with an acetyl and a methyl group. Its structure allows for diverse interactions with biological molecules, which is crucial for its activity.

Antimicrobial Properties

Several studies have reported the antimicrobial effects of furanone derivatives. For instance, derivatives of furan have shown significant action against Escherichia coli and Staphylococcus aureus, indicating that furanones may serve as effective antibacterial agents. In one study, a specific derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .

Anti-inflammatory and Anticancer Activities

Research has indicated that 2(3H)-furanone derivatives possess anti-inflammatory properties. The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Additionally, its anticancer properties are under exploration, with preliminary findings suggesting it may inhibit cancer cell proliferation through specific molecular targets .

The biological effects of 2(3H)-furanone, 3-acetyl-4-methyl- are mediated through several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing biochemical processes critical for cellular function .

- Cell Signaling : It has been suggested that furanones can function as signaling molecules in bacterial communication, which could impact microbial behavior .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Efficacy

A notable study evaluated the efficacy of various furanone derivatives against common pathogenic bacteria. The research highlighted that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections .

Pharmaceutical Development

The potential therapeutic applications of 2(3H)-furanone derivatives are vast. They are being studied for their roles in developing new antibiotics and anti-inflammatory drugs. The ability to modify the chemical structure allows for tailored pharmacological properties to meet specific therapeutic needs.

Agricultural Use

In agriculture, furanones are being explored as natural pesticides due to their antimicrobial properties. Their effectiveness against plant pathogens could lead to sustainable alternatives to synthetic pesticides .

Q & A

Q. What spectroscopic methods are recommended for characterizing 2(3H)-Furanone derivatives, and how can data inconsistencies be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and lactone ring conformation. For example, coupling constants in -NMR can distinguish between cis/trans diastereomers in dihydrofuranones .

- Mass Spectrometry (EI-MS) : Analyze fragmentation patterns (e.g., loss of acetyl or methyl groups) to verify molecular ions. Reference NIST spectra for 2(3H)-Furanone derivatives (e.g., molecular ion at m/z 130.1418 for C₆H₁₀O₃) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1750 cm⁻¹ for lactone) and hydroxyl groups (~3400 cm⁻¹) in dihydroxy analogs .

- Resolving Inconsistencies : Cross-validate with gas chromatography (GC) retention indices and compare with published phase-change data (e.g., vapor pressure parameters in Antoine equations) .

Q. How can synthetic routes for 2(3H)-Furanone derivatives be optimized to improve enantiomeric purity?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials, such as (R)- or (S)-pantolactone (CAS 79-50-5), to control stereochemistry during alkylation or acylation steps .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective cyclization of α,β-unsaturated esters .

- Chromatographic Resolution : Separate diastereomers using chiral stationary phases (e.g., cellulose-based columns) after derivatization with enantiopure reagents .

Advanced Research Questions

Q. How can contradictions in gas-phase ion energetics data for 2(3H)-Furanone derivatives be addressed during mechanistic studies?

Methodological Answer:

- Appearance Energy (AE) Calibration : Use internal standards (e.g., CH₂O) to calibrate electron ionization (EI) measurements. For example, AE values for C₄H₄O⁺ ions (10.44 ± 0.05 eV) should align with reference datasets .

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model fragmentation pathways and compare with experimental AE values .

- Controlled Pyrolysis : Conduct temperature-dependent pyrolysis-GC/MS to isolate competing decomposition pathways (e.g., lactone ring opening vs. acetyl group elimination) .

Q. What strategies are effective for designing 2(3H)-Furanone analogs with enhanced bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents at C-3 and C-4 positions. For example, replace the acetyl group with a 3,4-dimethoxyphenyl moiety (as in CAS 600178-01-6) to improve solubility and reduce cytotoxicity .

- In Silico Screening : Use molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase or cytochrome P450) and prioritize analogs with favorable ADMET profiles .

- Metabolic Stability Testing : Evaluate hepatic microsomal stability using LC-MS/MS to identify labile groups (e.g., hydrolyzable esters) .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points) for 2(3H)-Furanone derivatives?

Methodological Answer:

- Standardized Measurements : Replicate experiments under controlled conditions (e.g., Stull method for boiling points) using calibrated equipment .

- Phase-Change Data Validation : Compare experimental vapor pressure curves with Antoine equation parameters (e.g., log₁₀(P) = 4.80624 – 2156.126/(T – 30.786) for 311–480 K) .

- Collaborative Verification : Cross-reference datasets from NIST, U.S. Department of Commerce, and peer-reviewed journals to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.